2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
CAS No.: 1368757-01-0
Cat. No.: VC4255690
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.082
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368757-01-0 |
|---|---|
| Molecular Formula | C10H8BrNO3 |
| Molecular Weight | 270.082 |
| IUPAC Name | 2-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14) |
| Standard InChI Key | YMNPXOWZYMQCPR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a 2,3-dihydro-1H-indole scaffold with a ketone group at position 2 and a bromine atom at position 5. The acetic acid side chain at position 3 introduces polar functionality, enhancing its solubility in polar solvents and potential for chemical derivatization . Key structural features include:
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Bromine substitution: The electron-withdrawing bromine atom at position 5 influences electronic distribution, increasing reactivity in electrophilic substitution reactions.
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Oxo group: The 2-oxo group stabilizes the indole ring through conjugation, reducing aromaticity and enabling redox-active behavior .
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Acetic acid moiety: The carboxylic acid group facilitates hydrogen bonding and salt formation, critical for biological interactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 270.082 g/mol | |
| CAS number (2-oxo form) | 1368757-01-0 | |
| CAS number (dihydro form) | 1368446-84-7 | |
| SMILES notation | C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)O |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step sequence: bromination followed by acylation :
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Bromination: Introduction of bromine at position 5 of the indole ring using bromosuccinimide (NBS) or in acetic acid. Yields exceed 80% under optimized conditions.
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Acylation: Attachment of the acetic acid group via Friedel-Crafts acylation or nucleophilic substitution. Zinc-mediated reduction of intermediates ensures chemoselectivity .
Table 2: Representative Synthesis Yields
Industrial Scaling
Continuous flow reactors are employed for large-scale production, improving efficiency and reducing byproducts. Post-synthesis purification involves:
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Recrystallization: Ethanol/water mixtures yield >95% purity.
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Chromatography: Silica gel columns resolve regioisomers, critical for pharmaceutical-grade material .
| Cell Line | IC (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (breast) | 14.2 ± 1.5 | ROS, Topo IIα inhibition | |
| HCT-116 (colon) | 17.8 ± 2.1 | Caspase-3 activation |
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (400 MHz, DMSO-): δ 10.82 (s, 1H, NH), 7.32 (d, Hz, 1H, ArH), 6.92 (s, 1H, ArH), 4.21 (t, Hz, 1H, CH), 3.18 (dd, , 7.6 Hz, 1H, CH), 2.61 (dd, , 7.6 Hz, 1H, CH) .
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MS: ESI-MS m/z 269.0 [M–H].
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for melatonin analogs and kinase inhibitors . For example, spirocyclic derivatives exhibit neuroprotective effects in Parkinson’s disease models .
Material Science
Bromine’s electron-deficient nature enables use in organic semiconductors. Thin-film transistors incorporating the compound show hole mobility of 0.12 cm²/V·s.
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